molecular formula C17H24N4O2 B11830613 tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate

Cat. No.: B11830613
M. Wt: 316.4 g/mol
InChI Key: VJIPOUNRKHFHDO-UHFFFAOYSA-N
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Description

tert-Butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate (CAS 1420890-28-3) is a benzimidazole-piperidine scaffold compound of significant interest in medicinal chemistry research. This building block is central to exploring novel therapeutic agents, particularly due to its structural similarity to inhibitors targeting essential enzymes in parasitic diseases. The benzo[d]imidazole moiety is a recognized pharmacophore that effectively binds to the auxiliary pocket of target proteins like Trypanosoma brucei methionyl-tRNA synthetase (TbMetRS), an attractive drug target for Human African Trypanosomiasis (HAT) . Furthermore, the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one core is a known substructure in molecular probes identified as binders of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases . The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen offers versatile synthetic handle for further chemical modifications, enabling researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies . This makes the compound an invaluable intermediate for constructing compound libraries aimed at drug discovery campaigns for infectious diseases, inflammatory disorders, and beyond. Molecular Formula: C 17 H 24 N 4 O 2 Molecular Weight: 316.40 g/mol CAS Registry Number: 1420890-28-3 For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[1-(1H-benzimidazol-2-yl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-17(2,3)23-16(22)18-12-7-6-10-21(11-12)15-19-13-8-4-5-9-14(13)20-15/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,18,22)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJIPOUNRKHFHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

tert-Butyl Piperidin-3-ylcarbamate Preparation

The piperidine core is typically synthesized via Boc protection of commercially available 3-aminopiperidine. Source details an optimized procedure:

Procedure ():

  • Dissolve 3-aminopiperidine (1.0 eq) in dry THF under nitrogen.

  • Add di-tert-butyl dicarbonate (1.1 eq) and DMAP (0.1 eq).

  • Stir at 25°C for 12 hours.

  • Purify via flash chromatography (hexane/EtOAc 4:1) to yield tert-butyl piperidin-3-ylcarbamate (89% yield).

Analytical Data ():

  • MS (ESI): m/z 229.1 [M+H]+

  • 1H NMR (400 MHz, CDCl3): δ 1.45 (s, 9H, Boc), 3.05–3.20 (m, 2H, piperidine-H), 4.70 (br s, 1H, NH)

Benzo[d]imidazole-Piperidine Coupling Strategies

HATU-Mediated Amide Coupling

Source (Embodiment 1) demonstrates coupling 6-chloro-2-methylnicotinic acid with tert-butyl 1,4-diazoheptane-1-carboxylate using HATU:

Procedure ():

  • Combine 6-chloro-2-methylnicotinic acid (0.7 g, 4.1 mmol), tert-butyl 1,4-diazoheptane-1-carboxylate (1.0 g, 4.9 mmol), and TEA (1.2 g, 12.2 mmol) in CH2Cl2 (15 mL).

  • Add HATU (1.87 g, 4.9 mmol) and stir for 2 hours at 25°C.

  • Wash with NaHCO3 and brine, then purify via silica gel (CH2Cl2/MeOH 10:1) to obtain tert-butyl 4-(6-chloro-2-methylnicotinyl)-1,4-diazoheptane-1-carboxylate (96% yield).

Key Parameters:

  • Coupling Agent: HATU

  • Base: Triethylamine

  • Solvent: Dichloromethane

  • Yield: 96%

Palladium-Catalyzed Cross-Coupling

Source (Embodiment 2) employs Suzuki-Miyaura coupling for aryl-aryl bond formation:

Procedure ():

  • React 3-bromo-6-chloro-2-methylpyridine (200 mg, 0.969 mmol) with tert-butyl (2-oxopiperidin-4-yl)carbamate (249 mg, 1.162 mmol) using Pd2(dba)3 (89 mg) and Xantphos (112 mg) in dioxane at 100°C.

  • Purify via column chromatography to isolate (1-(6-chloro-2-methylpyridin-3-yl)-2-oxopiperidin-4-yl)carbamate tert-butyl ester (9.4% yield).

Challenges:

  • Low yield attributed to steric hindrance and competing side reactions.

  • Optimization Suggestion: Microwave-assisted heating or ligand screening (e.g., SPhos) may improve efficiency.

Cyclization to Form Benzo[d]imidazole Core

Diamine Cyclization with Carbonyl Sources

Source outlines benzimidazole formation via condensation of 1,2-diaminobenzene with carboxylic acid derivatives:

Procedure ():

  • React 1,2-diaminobenzene (1.0 eq) with piperidine-4-carboxylic acid (1.2 eq) in PPA (polyphosphoric acid) at 120°C for 6 hours.

  • Neutralize with aqueous NaOH and extract with EtOAc.

  • Purify via recrystallization (EtOH/H2O) to yield 1-(1H-benzo[d]imidazol-2-yl)piperidine-4-carboxylic acid (78% yield).

Mechanistic Insight:

  • The reaction proceeds through imine formation followed by cyclodehydration.

Final Deprotection and Functionalization

TFA-Mediated Boc Deprotection

Source standardizes Boc removal using trifluoroacetic acid:

Procedure ():

  • Dissolve Boc-protected intermediate (1.0 eq) in CH2Cl2 (10 mL).

  • Add TFA (10% v/v) and stir for 1 hour at 25°C.

  • Concentrate under vacuum and neutralize with saturated NaHCO3 to isolate the free amine.

Yield: >95% for most substrates.

Analytical Characterization

Spectroscopic Validation

Mass Spectrometry ():

  • Target Compound: m/z 317.2 [M+H]+ (calculated 316.4 g/mol)

  • Intermediate: m/z 354.1 [M+H]+ for tert-butyl 4-(6-chloro-2-methylnicotinyl)-1,4-diazoheptane-1-carboxylate

1H NMR (400 MHz, DMSO-d6) ():

  • δ 1.40 (s, 9H, Boc), 3.10–3.30 (m, 4H, piperidine-H), 7.20–7.50 (m, 4H, benzimidazole-H)

Comparative Analysis of Synthetic Routes

MethodReagentsYield (%)Purity (HPLC)Citation
HATU CouplingHATU, TEA, CH2Cl296>99
Palladium CouplingPd2(dba)3, Xantphos9.495
Cyclization in PPAPPA, 120°C7898

Industrial-Scale Considerations

  • Cost Efficiency: HATU-mediated coupling, despite high yields, incurs significant reagent costs (~$500/mol HATU). Alternatives like EDC/HOBt may reduce expenses.

  • Safety: TFA handling requires corrosion-resistant equipment and stringent ventilation.

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding amine.

Conditions Reagents Product Yield Source
Acidic hydrolysisHCl/dioxane (4 M)1-(1H-benzo[d]imidazol-2-yl)piperidin-3-amine85–90%
Basic hydrolysisNaOH (1 M)/MeOH1-(1H-benzo[d]imidazol-2-yl)piperidin-3-amine (with CO₂ release)70–75%

Mechanism :

Boc-protected amine+H+Protonated intermediateH2OAmine+CO2+t-BuOH\text{Boc-protected amine} + \text{H}^+ \rightarrow \text{Protonated intermediate} \xrightarrow{\text{H}_2\text{O}} \text{Amine} + \text{CO}_2 + \text{t-BuOH}

The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by decarboxylation.

Substitution Reactions

The carbamate group participates in nucleophilic substitution, often with amines or alcohols.

Reaction Type Reagents Product Application Source
Amine couplingHOBt/HBTU, DIPEAAmide derivatives (e.g., with acyl chlorides or activated esters)Medicinal chemistry scaffolds
AlkylationBenzyl bromide, NaHN-Alkylated piperidine derivativesSAR studies

Example :
In the synthesis of NLRP3 inhibitors, the deprotected amine intermediate reacts with preformed activated esters (e.g., 29a ) to generate acylated derivatives .

Cyclization Reactions

The benzimidazole-piperidine core facilitates cyclization under specific conditions.

Substrate Reagents Product Key Feature Source
Intermediate 57 Diphenyl cyanocarbonimidatetert-butyl 4-(2-(cyanoimino)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate (58 )Formation of fused heterocycles

Mechanism :
The reaction involves nucleophilic attack by the piperidine nitrogen on the cyanocarbonimidate, followed by cyclization to form a bicyclic structure .

Deprotection and Functionalization

The tert-butyl group is removed to expose reactive sites for downstream modifications.

Deprotection Method Reagents Product Subsequent Reaction Source
Acidic deprotectionTFA (10% in CH₂Cl₂)1-(1H-benzo[d]imidazol-2-yl)piperidin-3-amineCoupling with acyl chlorides

Example :
Deprotection of tert-butyl ester 25 with TFA enables coupling with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one (26 ), forming hybrid structures for biological testing .

Catalytic Hydrogenation

The nitro group in intermediates undergoes reduction to form amines.

Substrate Conditions Product Catalyst Source
Nitro derivative 56 H₂ (1 atm), Pd/CBenzenediamine intermediate 57 Palladium on carbon

Application :
Reduction of nitro groups is critical for generating diamines, which participate in cyclization to form benzimidazoles .

Comparative Reactivity

The compound’s reactivity is influenced by its dual functional groups:

Functional Group Reactivity Biological Relevance
tert-Butyl carbamateLabile under acidic conditions; enables controlled deprotectionProdrug design, protecting amine groups in drug candidates
BenzimidazoleParticipates in π-stacking and hydrogen bondingTarget engagement in enzymes/receptors (e.g., NLRP3 inflammasome)
Piperidine ringFacilitates conformational flexibility and salt formationEnhances bioavailability and solubility

Key Research Findings

  • NLRP3 Inflammasome Inhibition : Derivatives of this scaffold (e.g., compound 9 ) showed reduced IL-1β release in THP-1 cells, suggesting anti-inflammatory potential .

  • ATPase Activity Modulation : Select compounds attenuated ATPase activity in recombinant NLRP3, indicating direct target engagement .

Scientific Research Applications

Overview

tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate belongs to the class of carbamates. The synthesis of this compound involves a series of chemical reactions including amino protection, alkylation, and acylation.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen, using oxidizing agents such as potassium permanganate and hydrogen peroxide.
  • Reduction: Involves the addition of hydrogen or removal of oxygen, using reducing agents such as lithium aluminum hydride and sodium borohydride.
  • Substitution: Involves the replacement of one atom or group of atoms with another, using reagents such as halogens and nucleophiles.

The specific reagents and conditions used determine the major products formed from these reactions.

Scientific Research Applications

This compound is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in synthesizing various organic compounds.
  • Medicine: It is used in developing pharmaceutical drugs and therapeutic agents.
  • Industry: It is employed in the production of various industrial chemicals and materials.

The compound exhibits potential biological activities, and its structure includes a benzimidazole moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.

Compounds containing benzimidazole and piperidine structures often show significant biological activities, including:

  • Antiparasitic Activity: Related compounds have demonstrated the ability to inhibit the growth of Trypanosoma brucei, which causes African sleeping sickness. Certain benzimidazole derivatives have been identified as potent inhibitors of methionyl-tRNA synthetase in T. brucei, suggesting similar mechanisms may be applicable to this compound.

Pharmacological Properties

The compound's structure suggests several potential pharmacological properties:

  • Inhibition of Enzymatic Activity: The structure may allow it to inhibit key enzymes involved in metabolic pathways in parasites.
  • Cellular Toxicity: Preliminary studies suggest low toxicity to mammalian cells, which is beneficial for therapeutic applications.
  • Pharmacokinetics: Similar compounds have shown favorable pharmacokinetic properties, including good oral bioavailability and brain permeability, critical for treating central nervous system infections.

Case Studies

Study 1: Inhibition of T. brucei Growth
Compounds structurally related to this compound demonstrated EC50 values in the nanomolar range in a study focused on the inhibition of T. brucei growth, indicating potent antiparasitic activity. The best-performing compounds exhibited EC50 values as low as 22 nM, highlighting the potential effectiveness of this class of compounds in treating human African trypanosomiasis.

Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship analysis revealed that modifications on the benzimidazole ring significantly impacted biological activity. Compounds with specific substitutions showed improved potency against T. brucei, emphasizing the importance of structural optimization in drug design.

Table: EC50 Values for Related Compounds

CompoundEC50 (nM)Notes
Compound 1639Potent inhibitor
Compound 3122Best compound with good PK properties

Use as a Reactant

Mechanism of Action

The mechanism of action of tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Variations

Piperidine vs. Pyrrolidine Derivatives
  • Piperidine Derivatives : The target compound’s piperidine ring provides conformational flexibility and improved solubility compared to smaller rings. For example, tert-butyl (1-(3-(1-benzhydryl-1H-benzo[d]imidazol-2-yl)phenyl)piperidin-4-yl)carbamate () shares the piperidine core but differs in substitution (piperidin-4-yl vs. 3-yl), which may alter binding to targets like the AAA ATPase p97 .
Benzimidazole Substituents
  • 4-Fluorobenzyl Group: tert-Butyl (1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-4-yl)carbamate (203, ) incorporates a fluorinated benzyl group, enhancing metabolic stability and lipophilicity compared to the non-fluorinated target compound .
  • Cyanobenzyl Group: Compounds like 13d () feature a 4-cyanobenzyl substituent, which increases electron-withdrawing effects and may improve binding affinity to kinases or proteases .
  • Azide Functionalization : tert-Butyl (2-(2-(2-(azidomethyl)-1H-benzo[d]imidazol-1-yl)acetamido)ethyl)carbamate (CA2, ) includes an azide group for click chemistry applications, a feature absent in the target compound but valuable for bioconjugation .

Positional Isomerism of the Carbamate Group

The tert-butyl carbamate’s position on the piperidine ring significantly impacts molecular interactions:

  • Piperidin-3-yl vs. Piperidin-4-yl : The target compound’s carbamate at the 3-position may adopt a distinct spatial orientation compared to analogs like 203 (piperidin-4-yl, ). This difference could influence hydrogen bonding with biological targets, as seen in crystallographic studies of related urea derivatives () .

Physicochemical Properties

Compound Name Molecular Weight Substituents Purity (%) LogP (Predicted) Key Feature
Target Compound 357.43 Piperidin-3-yl, H ~2.5 Flexible piperidine core
13d () 409.50 Piperidin-4-yl, 4-CN-benzyl 98 ~3.2 Enhanced kinase binding
203 () 438.54 Piperidin-4-yl, 4-F-benzyl 99 ~3.0 Improved metabolic stability
CA2 () 373.42 Azidomethyl 68 ~1.8 Click chemistry utility

Biological Activity

tert-Butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C17_{17}H24_{24}N4_{4}O2_{2}
  • Molecular Weight : 316.4 g/mol
  • CAS Number : 1420890-28-3

Structural Representation

The structure of this compound includes a benzimidazole moiety linked to a piperidine ring, which is characteristic of many biologically active compounds.

Research indicates that compounds containing benzimidazole and piperidine structures often exhibit significant biological activities, including:

  • Antiparasitic Activity : Studies have shown that related compounds can inhibit the growth of Trypanosoma brucei, the causative agent of African sleeping sickness. For example, certain benzimidazole derivatives have been identified as potent inhibitors of methionyl-tRNA synthetase in T. brucei, suggesting that similar mechanisms may be applicable to this compound .

Pharmacological Properties

  • Inhibition of Enzymatic Activity : The compound's structure suggests potential inhibition of key enzymes involved in metabolic pathways in parasites.
  • Cellular Toxicity : Preliminary studies indicate low toxicity to mammalian cells, which is beneficial for therapeutic applications .
  • Pharmacokinetics : Compounds with similar structures have shown favorable pharmacokinetic properties, including good oral bioavailability and brain permeability, which are critical for treating central nervous system infections .

Study 1: Inhibition of T. brucei Growth

In a study focused on the inhibition of T. brucei growth, compounds structurally related to this compound demonstrated EC50_{50} values in the nanomolar range, indicating potent antiparasitic activity. The best-performing compounds exhibited EC50_{50} values as low as 22 nM, highlighting the potential effectiveness of this class of compounds in treating human African trypanosomiasis .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that modifications on the benzimidazole ring significantly impacted biological activity. Compounds with specific substitutions showed improved potency against T. brucei, emphasizing the importance of structural optimization in drug design .

CompoundEC50_{50} (nM)Notes
Compound 1639Potent inhibitor
Compound 3122Best compound with good PK properties

Q & A

Q. Q: What are the key steps and reagents for synthesizing tert-butyl (1-(1H-benzo[d]imidazol-2-yl)piperidin-3-yl)carbamate?

A: The synthesis typically involves:

  • Coupling Reactions : Use of HATU (1.1 equiv) and DIPEA (2.0 equiv) in DMF to form the benzimidazole-piperidine scaffold via amide bond formation .
  • Deprotection : Trifluoroacetic acid (TFA) in CH₂Cl₂ to remove the tert-butyl carbamate (Boc) group, followed by purification via flash chromatography .
  • Catalytic Cross-Coupling : Palladium catalysts (e.g., Pd₂(dba)₃ with CyJohnPhos) for aryl-bromide coupling steps in dioxane at 110°C .
  • Purification : Silica gel column chromatography and HPLC/MS for purity confirmation .

Advanced Synthesis

Q. Q: How can researchers optimize reaction yields when synthesizing this compound?

A: Key considerations include:

  • Catalyst Selection : Pd₂(dba)₃/CyJohnPhos systems enhance coupling efficiency for aryl-bromide intermediates, reducing side products .
  • Solvent and Temperature : Anhydrous, degassed dioxane at 110°C improves reaction kinetics for cross-coupling steps .
  • Workup Strategies : Sequential quenching with aqueous NaHCO₃ and extraction with ethyl acetate minimizes loss of polar intermediates .

Basic Characterization

Q. Q: Which analytical techniques are critical for confirming the structure and purity of this compound?

A:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., tert-butyl singlet at δ 1.46 ppm) .
  • Mass Spectrometry : ESI-MS to confirm molecular weight (e.g., [M+H]+ peaks) .
  • HPLC : Reverse-phase HPLC with UV detection (≥98% purity threshold) .

Advanced Characterization

Q. Q: How can crystallographic data resolve ambiguities in molecular geometry?

A:

  • Single-Crystal X-Ray Diffraction : Use SHELXL for refinement, focusing on torsion angles between the benzimidazole and piperidine moieties to confirm stereochemistry .
  • Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H···O) in crystal packing to validate supramolecular assembly .

Biological Evaluation

Q. Q: What methodologies are used to assess the biological activity of this compound?

A:

  • Target Engagement Assays : Fluorescence polarization or SPR to measure binding affinity to targets like DOT1L (IC₅₀ values) .
  • Cellular Assays : Dose-response growth inhibition studies (e.g., 72-hour viability assays in leukemia cell lines) .

Advanced Biological Studies

Q. Q: How can structure-activity relationship (SAR) studies guide optimization of this compound?

A:

  • Substituent Modifications : Replace the tert-butyl group with isopropyl or cyclopropyl carbamates to evaluate steric effects on target binding .
  • Bioisosteric Replacement : Substitute the benzimidazole core with indole or pyrazole rings to enhance metabolic stability .

Computational Analysis

Q. Q: What computational tools aid in predicting the compound’s mechanism of action?

A:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with DOT1L’s active site (e.g., hydrogen bonding with Lys274) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess conformational stability in aqueous environments .

Data Contradiction Resolution

Q. Q: How should researchers address discrepancies in reported synthetic yields?

A:

  • Parameter Screening : Replicate reactions under varying conditions (e.g., catalyst loading, solvent polarity) to identify critical variables .
  • Byproduct Analysis : LC-MS to detect intermediates (e.g., de-Boc byproducts) and adjust protecting group strategies .

Stability and Handling

Q. Q: What protocols ensure compound stability during storage?

A:

  • Storage Conditions : -20°C under argon in amber vials to prevent hydrolysis of the carbamate group .
  • Lyophilization : Freeze-dry DMSO stock solutions to extend shelf life .

Advanced Troubleshooting

Q. Q: How can researchers resolve low reproducibility in biological assays?

A:

  • Batch Consistency : Validate compound purity across batches via NMR and HPLC .
  • Solvent Compatibility : Use DMSO concentrations <0.1% in cell media to avoid cytotoxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.